molecular formula C14H12N2O B12556322 2-Ethoxy-6-phenylpyridine-3-carbonitrile CAS No. 190579-88-5

2-Ethoxy-6-phenylpyridine-3-carbonitrile

Cat. No.: B12556322
CAS No.: 190579-88-5
M. Wt: 224.26 g/mol
InChI Key: AGZSZMWKOMFIPO-UHFFFAOYSA-N
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Description

2-Ethoxy-6-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with ethoxy, phenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-phenylpyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the condensation of an acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions . This reaction proceeds efficiently without the need for a catalyst, yielding the desired product in good to high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions, can make the production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethoxy-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-6-phenylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different biological activities or industrial uses, highlighting its versatility and importance in research and industry.

Properties

CAS No.

190579-88-5

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-ethoxy-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O/c1-2-17-14-12(10-15)8-9-13(16-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3

InChI Key

AGZSZMWKOMFIPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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